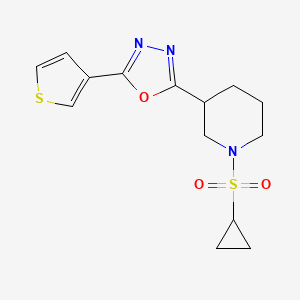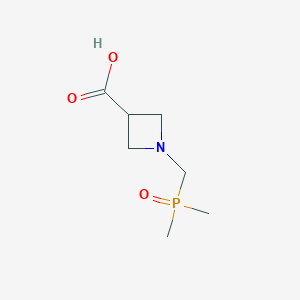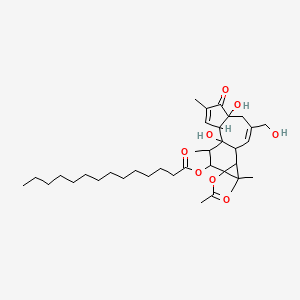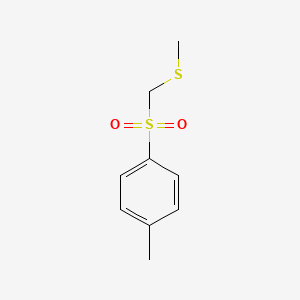![molecular formula C14H15N3OS B2404289 4-[4-methyl-2-(methylsulfanyl)-5,6-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl]benzenol CAS No. 338416-14-1](/img/structure/B2404289.png)
4-[4-methyl-2-(methylsulfanyl)-5,6-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl]benzenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-[4-methyl-2-(methylsulfanyl)-5,6-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl]benzenol” has a CAS Number of 338416-14-1 and a molecular weight of 273.36 .
Synthesis Analysis
Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones from 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines . Heating these compounds with MeONa at reflux in BuOH leads to the formation of pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones .Molecular Structure Analysis
The InChI code for this compound is 1S/C14H15N3OS/c1-9-12-7-8-17(10-3-5-11(18)6-4-10)13(12)16-14(15-9)19-2/h3-6,18H,7-8H2,1-2H3 .Chemical Reactions Analysis
The possible substitution of SMe and OBu groups in pyridopyrimidinones was explored by using BnNH2 . It was demonstrated that prior oxidation of the SMe group with m-chloroperbenzoic acid allowed for simpler introduction of the NHBn moiety .Physical And Chemical Properties Analysis
This compound is a solid substance . Its molecular weight is 273.36 .Scientific Research Applications
Synthesis and Antitumor Activity
- Compounds derived from pyrrolo[2,3-d]pyrimidine, similar to 4-[4-methyl-2-(methylsulfanyl)-5,6-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl]benzenol, have been synthesized and evaluated for their antitumor properties. The study by Gangjee et al. (2005) reported the synthesis of two novel antifolates, exhibiting potent inhibitory activity against both human dihydrofolate reductase (DHFR) and human thymidylate synthase (TS). These compounds also inhibited the growth of several human tumor cell lines (Gangjee, Lin, Kisliuk, & McGuire, 2005).
Role in Inhibiting Dihydrofolate Reductase
- Gangjee et al. (2007) described the design and synthesis of classical and nonclassical analogues of 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as potential inhibitors of DHFR. These compounds showed significant inhibition of human DHFR and the growth of tumor cells (Gangjee, Zeng, Talreja, McGuire, Kisliuk, & Queener, 2007).
Potential in Dual Inhibition of Enzymes
- Research has indicated that the pyrrolo[2,3-d]pyrimidine scaffold is conducive to dual DHFR-TS and tumor inhibitory activity. Gangjee et al. (2008) synthesized compounds demonstrating dual inhibitory activities against human TS and DHFR, indicating their potential as dual inhibitors in cancer therapy (Gangjee, Qiu, Li, & Kisliuk, 2008).
Application in Anti-Inflammatory Activity
- Mohamed, Kamel, and Abd El-hameed (2013) evaluated the anti-inflammatory activities of novel pyrrolo[2,3-d]pyrimidine derivatives. Some compounds showed significant anti-inflammatory activities, highlighting the therapeutic potential of these derivatives (Mohamed, Kamel, & Abd El-hameed, 2013).
Chemical Synthesis and Modification
- Various studies have focused on the chemical synthesis and modification of pyrrolo[2,3-d]pyrimidine derivatives. For instance, dos Santos et al. (2015) reported a highly regioselective synthesis of 3,6-disubstituted 2-(methylsulfanyl)pyrimidin-4(3H)-ones, a process relevant for creating structurally diverse compounds for further biological evaluation (dos Santos, da Silveira, Souza, Lobo, Bonacorso, Martins, & Zanatta, 2015).
Safety and Hazards
Future Directions
Pyridopyrimidines, including the class of compounds that “4-[4-methyl-2-(methylsulfanyl)-5,6-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl]benzenol” belongs to, offer a great practical potential in the search for new biologically active compounds . They exhibit a broad spectrum of biological activity, including antiproliferative, antimicrobial, anti-inflammatory and analgesic, hypotensive, and antihistamine properties . Future research may focus on the development of new therapies using these compounds .
Mechanism of Action
Target of Action
The compound, also known as 4-[4-methyl-2-(methylsulfanyl)-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-7-yl]phenol, is a derivative of pyrido[2,3-d]pyrimidine . Pyrido[2,3-d]pyrimidines are known to provide ligands for several receptors in the body . They have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases . They also act as inhibitors of cyclin-dependent kinases .
Mode of Action
The compound interacts with its targets, such as PI3K and protein tyrosine kinases, by binding to their active sites. This binding inhibits the activity of these enzymes, leading to changes in cellular signaling pathways .
Biochemical Pathways
The inhibition of PI3K and protein tyrosine kinases affects multiple biochemical pathways. PI3K is involved in cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking . Protein tyrosine kinases play key roles in cell growth, differentiation, metabolism, and apoptosis . Therefore, the compound’s action can have downstream effects on these cellular processes.
Result of Action
The result of the compound’s action at the molecular and cellular levels would be the modulation of the aforementioned cellular processes. For instance, the inhibition of PI3K and protein tyrosine kinases could lead to decreased cell proliferation and increased apoptosis . This could potentially make the compound useful in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .
properties
IUPAC Name |
4-(4-methyl-2-methylsulfanyl-5,6-dihydropyrrolo[2,3-d]pyrimidin-7-yl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c1-9-12-7-8-17(10-3-5-11(18)6-4-10)13(12)16-14(15-9)19-2/h3-6,18H,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAZOUQVIOSTOMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCN(C2=NC(=N1)SC)C3=CC=C(C=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

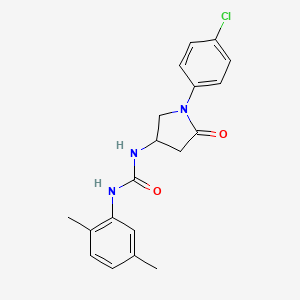
![[2-(2,6-Dimethylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2404209.png)
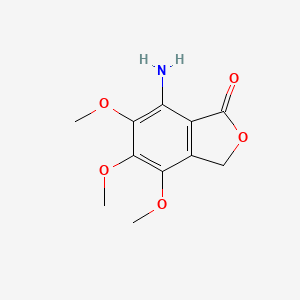
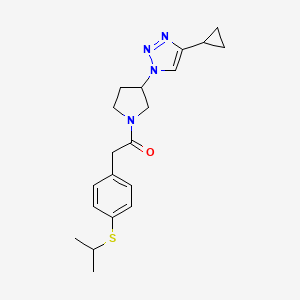

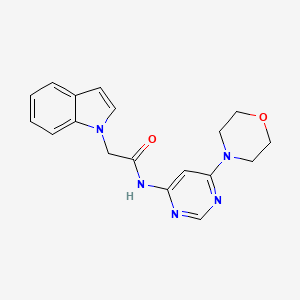
![ethyl 2-[({[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2404219.png)
![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-isopropylacetamide](/img/structure/B2404220.png)
